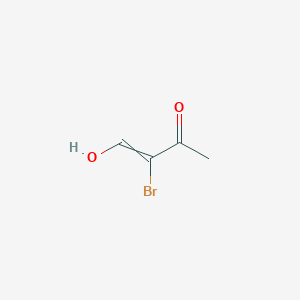

3-Buten-2-one, 3-bromo-4-hydroxy-

Description

Significance and Context within α,β-Unsaturated Ketone Chemistry

α,β-Unsaturated ketones, often referred to as enones, are a pivotal class of compounds in organic chemistry. nih.govacs.org The conjugation of the alkene and carbonyl groups results in a delocalized π-electron system, which profoundly influences the molecule's reactivity. nih.govacs.org This arrangement creates two electrophilic centers: the carbonyl carbon and the β-carbon. sigmaaldrich.com Consequently, enones can undergo both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition). sigmaaldrich.comnih.gov

The presence of a bromine atom at the β-position and a hydroxyl group on a substituent at the same position in 3-Buten-2-one, 3-bromo-4-hydroxy- introduces further layers of chemical diversity. The electronegative bromine atom can influence the electron distribution within the conjugated system, potentially altering the regioselectivity of nucleophilic attacks. The hydroxyl group, meanwhile, can participate in hydrogen bonding and act as a nucleophile or a leaving group under certain conditions, opening up possibilities for intramolecular reactions and further functionalization.

The combination of these functional groups in a compact four-carbon skeleton makes 3-Buten-2-one, 3-bromo-4-hydroxy- a potentially valuable synthetic intermediate. It could serve as a building block for the construction of more complex molecules, including various heterocyclic compounds and natural product analogues.

Historical Development of Halogenated and Hydroxylated Enone Research

The study of halogenated and hydroxylated enones has a rich history, intertwined with the development of fundamental synthetic methodologies. The direct halogenation of enones, particularly at the α-position, has been a known transformation for many decades. However, the selective halogenation at the β-position of an enone is a more challenging synthetic problem that has seen significant advancements in more recent times. nih.gov

Early methods for the synthesis of halogenated compounds often involved harsh reagents and lacked regioselectivity. acs.org The development of milder and more selective halogenating agents, such as N-bromosuccinimide (NBS), revolutionized the field. researchgate.net The synthesis of hydroxylated enones has often been approached through various oxidation and rearrangement reactions.

In recent years, there has been a growing interest in the development of catalytic and enzymatic methods for the selective halogenation and hydroxylation of organic molecules, including enones. acs.org These modern approaches offer greater efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. The exploration of compounds like 3-Buten-2-one, 3-bromo-4-hydroxy- falls within this broader trend of creating highly functionalized and versatile building blocks for contemporary organic synthesis.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄H₅BrO₂ |

| Molecular Weight | 164.986 g/mol |

Table 1: Physicochemical properties of (3Z)-3-bromo-4-hydroxy-3-buten-2-one. chemsynthesis.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5BrO2 |

|---|---|

Molecular Weight |

164.99 g/mol |

IUPAC Name |

3-bromo-4-hydroxybut-3-en-2-one |

InChI |

InChI=1S/C4H5BrO2/c1-3(7)4(5)2-6/h2,6H,1H3 |

InChI Key |

RXXQKTSOBMGARS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Buten 2 One, 3 Bromo 4 Hydroxy

Direct Synthetic Routes

Direct synthetic approaches to 3-bromo-4-hydroxy-3-buten-2-one would ideally involve the regioselective functionalization of a readily available butenone starting material. Key challenges in these routes include controlling the position of bromination and the selective introduction of the hydroxyl group.

Bromination Strategies on Butenone Scaffolds

The introduction of a bromine atom at the C3 position of a butenone precursor, such as 4-hydroxy-3-buten-2-one, is a critical step. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of α,β-unsaturated systems. masterorganicchemistry.com The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of catalysts. For instance, the bromination of aralkyl ketones using NBS can be directed to either the α-position or the aromatic ring depending on the solvent and catalyst used. nih.gov In the context of 4-hydroxy-3-buten-2-one, the enol form of the ketone could direct the electrophilic attack of bromine to the C3 position. The reaction would likely be carried out in a suitable solvent like acetonitrile, and the regioselectivity could potentially be enhanced by the use of a catalyst that promotes the desired enolization. nih.gov

Regioselective Introduction of the Hydroxyl Moiety

The hydroxyl group at the C4 position is a key feature of the target molecule. A direct route would likely start with a precursor that already contains this functionality, such as 4-hydroxy-3-buten-2-one. The synthesis of this precursor can be achieved through various methods, including the hydration of 4-methoxy-3-buten-2-one. orgsyn.org The presence of the hydroxyl group can influence the electronic properties of the double bond, thereby affecting the regioselectivity of the subsequent bromination step.

Chemo- and Stereoselective Synthesis of 3-Buten-2-one, 3-bromo-4-hydroxy-

Achieving the specific (3Z)-stereochemistry of 3-bromo-4-hydroxy-3-buten-2-one is a significant synthetic challenge. Stereoselective methods for the synthesis of related (Z)-trisubstituted alkenes have been developed, often involving hydroboration of 1-bromo-1-alkynes followed by cross-coupling reactions. nih.gov Another approach could be the debrominative decarboxylation of an appropriate anti-2,3-dibromoalkanoic acid precursor, which has been shown to yield (Z)-1-bromo-1-alkenes with high stereoselectivity. organic-chemistry.org The synthesis of (Z)-β-bromo Baylis-Hillman ketones has also been achieved through a one-pot three-component reaction, suggesting that similar strategies could be adapted for the synthesis of the target compound.

Indirect and Multistep Approaches

Indirect routes to 3-bromo-4-hydroxy-3-buten-2-one involve the synthesis of a closely related precursor that can be subsequently converted to the target molecule. These multistep approaches can offer greater control over the introduction of functional groups and stereochemistry.

Transformations from Related Oxygenated or Halogenated Butenone Precursors

A plausible indirect route involves the synthesis of 3-bromo-4-methoxy-3-buten-2-one (B13775725), for which synthetic methods have been reported. scispace.com The synthesis of the (E)-isomer of this methoxy-containing analog has been described, starting from 1,3-dibromo-2,2-dimethoxypropane. scispace.com This precursor could then be converted to the desired hydroxyl compound through the hydrolysis of the enol ether. This hydrolysis would likely be carried out under acidic conditions, though specific conditions would need to be optimized to avoid undesired side reactions.

Another potential precursor is 3-bromo-4-hydroxypentan-2-one, which contains the core bromo-hydroxy-keto functionality. nih.gov Dehydration of this saturated analog could potentially yield the desired butenone, although controlling the regioselectivity and stereochemistry of the elimination would be crucial.

Exploitation of Protecting Group Chemistry in 3-Buten-2-one, 3-bromo-4-hydroxy- Synthesis

The presence of both a hydroxyl and a ketone functional group in the target molecule, as well as in its precursors, necessitates the use of protecting groups to ensure chemoselectivity during synthetic transformations. utsouthwestern.eduyoutube.com

For the hydroxyl group, a variety of protecting groups can be employed, such as silyl (B83357) ethers (e.g., TBS, TIPS) or benzyl (B1604629) ethers (Bn). libretexts.org The choice of protecting group would depend on its stability under the planned reaction conditions and the ease of its removal. For example, a silyl ether could be used to protect the hydroxyl group during the bromination step and then be selectively removed using a fluoride (B91410) source like TBAF.

The ketone functionality can be protected as an acetal (B89532) or ketal, for example, by reaction with ethylene (B1197577) glycol. libretexts.org This would prevent the ketone from undergoing undesired reactions during subsequent steps, such as reduction or addition of organometallic reagents. The protecting group can then be removed under acidic conditions to regenerate the ketone.

An orthogonal protecting group strategy could be particularly useful, where different protecting groups that can be removed under distinct conditions are used for the hydroxyl and ketone functionalities. nih.gov This would allow for the selective deprotection and modification of one functional group while the other remains protected.

Scalable Synthetic Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 3-bromo-4-hydroxy-3-buten-2-one necessitates a thorough evaluation of synthetic methodologies for their scalability, efficiency, and economic viability. While specific literature on the large-scale synthesis of 3-bromo-4-hydroxy-3-buten-2-one is not extensively detailed, principles derived from the production of structurally related bromo-butenones and other brominated fine chemicals can be applied to anticipate challenges and guide process optimization.

Key considerations for the scalable synthesis of 3-bromo-4-hydroxy-3-buten-2-one include the selection of starting materials, the efficiency of the bromination step, and the purification of the final product. For instance, a patented method for preparing a generic "bromine butanone" highlights a scalable two-step reaction starting from propionyl acetate (B1210297), which is first converted to a chlorine butanone and then brominated. google.com This approach boasts a total yield of over 50% and is presented as a cost-effective route suitable for large-scale production due to its use of inexpensive raw materials and avoidance of hazardous reagents. google.com

The optimization of reaction conditions is paramount for a successful scale-up. This includes managing reaction temperatures, controlling the addition rate of reagents, and ensuring efficient mixing. In the synthesis of brominated compounds, inadequate mixing can lead to localized over-concentration of bromine, potentially resulting in the formation of undesired di-brominated byproducts. nih.gov For reactions that may become viscous or form slurries at lower temperatures, the use of mechanical stirrers is recommended over magnetic stirring, especially at larger scales, to maintain homogeneity and ensure consistent product quality. nih.gov

The choice of solvent is another critical factor. In a scalable synthesis of a related compound, (E)-4-bromo-3-methoxybut-3-en-2-one, a robust methodology was developed that involved spot-to-spot reactions from a commercially available starting material without intermediate purification, culminating in a final silica (B1680970) column chromatography to yield the clean product. scispace.com Such a streamlined process, minimizing isolation and purification steps, is highly desirable for industrial applications to reduce operational time and cost.

Furthermore, the selection of the brominating agent and the management of the subsequent work-up are crucial. For example, in the synthesis of 3-bromoacetophenone, bromine is added dropwise to a well-stirred mixture, and the reaction is then heated to ensure completion before being quenched by adding the reaction mixture to a mixture of ice and hydrochloric acid. orgsyn.org The purification of the crude product often involves extraction, washing to remove impurities, and finally, distillation or chromatography. orgsyn.org

The table below summarizes key parameters and findings from related scalable synthetic processes that could inform the optimization of 3-bromo-4-hydroxy-3-buten-2-one production.

| Parameter | Observation/Finding from Related Syntheses | Potential Implication for 3-bromo-4-hydroxy-3-buten-2-one Synthesis |

|---|---|---|

| Starting Material Selection | Use of low-cost starting materials like propionyl acetate has been patented for scalable "bromine butanone" synthesis. google.com | Investigating readily available and inexpensive precursors is crucial for economic viability. |

| Reaction Yield | A total yield of over 50% was reported for a two-step scalable synthesis of a "bromine butanone". google.com | Optimization should target maximizing the overall yield to improve process efficiency. |

| Mixing Efficiency | Mechanical stirring is recommended for larger scale reactions to ensure homogeneity and prevent byproduct formation. nih.gov | Robust mixing systems will be necessary to handle potential changes in viscosity and ensure consistent bromination. |

| Process Streamlining | A "spot to spot" reaction sequence without intermediate purification proved effective for a related bromo-enone. scispace.com | Minimizing work-up and isolation steps can significantly reduce production time and cost. |

| Purification Method | Final purification by distillation or silica column chromatography is common for related brominated ketones. scispace.comorgsyn.org | An efficient and scalable purification method will be essential to achieve the desired product purity. |

Ultimately, the development of a scalable and optimized process for 3-bromo-4-hydroxy-3-buten-2-one will likely involve a multi-faceted approach, drawing upon established principles from the synthesis of analogous compounds while addressing the specific chemical properties and challenges posed by the target molecule.

Reactivity and Chemical Transformations of 3 Buten 2 One, 3 Bromo 4 Hydroxy

Electrophilic and Nucleophilic Reactivity of the Enone System

The electronic properties of 3-Buten-2-one, 3-bromo-4-hydroxy- are dominated by the interplay between the electron-withdrawing carbonyl group, the carbon-carbon double bond, and the electronegative bromine atom. This arrangement dictates its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the sp²-hybridized carbon of the enone system is a potential site for nucleophilic substitution. However, direct substitution at a vinylic carbon is generally more challenging than at a saturated sp³ carbon. The reactivity of the C-Br bond in this compound is influenced by the electronic effects of the adjacent carbonyl and hydroxyl groups. While specific documented examples of nucleophilic substitution on 3-Buten-2-one, 3-bromo-4-hydroxy- are not extensively reported in publicly available literature, the general principles of vinylic substitution suggest that strong nucleophiles under forcing conditions might be required to displace the bromide.

Michael Addition Reactions of the α,β-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl system in 3-Buten-2-one, 3-bromo-4-hydroxy- is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon (C4) electrophilic and susceptible to attack by a wide range of nucleophiles in a conjugate addition reaction. Current time information in Pasuruan, ID.chemsynthesis.compressbooks.pub This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The general mechanism of the Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct. The presence of the bromine atom at the β-position can influence the regioselectivity and stereoselectivity of the addition.

| Nucleophile (Donor) | Product Structure (General) | Reaction Conditions |

| Soft Nucleophiles (e.g., Thiolates, Amines) | 4-substituted-3-bromo-2-butanone | Base or acid catalysis |

| Enolates (from β-dicarbonyl compounds) | Adduct with a new C-C bond at C4 | Base catalysis |

| Organocuprates (Gilman reagents) | 4-alkyl/aryl-3-bromo-2-butanone | Stoichiometric cuprate |

This table represents expected reactivity based on general principles of Michael additions and may not reflect experimentally verified reactions for this specific compound.

Reactivity and Derivatization of the Hydroxyl Group

The primary hydroxyl group at the C4 position offers another site for chemical modification. It can undergo typical reactions of alcohols, such as esterification, etherification, and oxidation. Derivatization of this group can be used to protect it during reactions at other sites of the molecule or to introduce new functionalities. For instance, acylation with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester. Similarly, reaction with an alkyl halide under Williamson ether synthesis conditions could form an ether.

Reduction and Oxidation Pathways

The presence of both a reducible carbonyl group and a carbon-carbon double bond, as well as an oxidizable hydroxyl group, allows for a variety of reduction and oxidation reactions. The selectivity of these transformations is a key challenge and depends heavily on the choice of reagents and reaction conditions.

Selective Reduction of Carbonyl and Olefinic Bonds

The selective reduction of either the carbonyl group or the carbon-carbon double bond in an α,β-unsaturated ketone is a common synthetic challenge.

Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) are often used for the selective 1,2-reduction of the carbonyl group to a secondary alcohol, while leaving the double bond intact. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride, is particularly effective for the chemoselective reduction of α,β-unsaturated ketones.

Reduction of the Olefinic Bond: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) typically reduces both the double bond and the carbonyl group. However, under specific conditions, selective reduction of the double bond (1,4-reduction) can be achieved. For example, transfer hydrogenation using a hydrogen donor in the presence of a suitable catalyst can favor the reduction of the olefinic bond.

| Reagent | Bond Reduced | Product Structure (General) |

| Sodium Borohydride (NaBH₄) | Carbonyl | 3-Bromo-3-buten-2,4-diol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Carbonyl and Olefinic | 3-Bromobutan-2,4-diol |

This table represents expected reactivity based on general principles of selective reductions and may not reflect experimentally verified reactions for this specific compound.

Oxidation Reactions

The primary hydroxyl group in 3-Buten-2-one, 3-bromo-4-hydroxy- can be oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to over-oxidation to a carboxylic acid and could potentially react with the double bond as well. The enone system itself is generally resistant to oxidation under mild conditions.

Rearrangement Reactions and Isomerization Processes

The structural motif of 3-Buten-2-one, 3-bromo-4-hydroxy- is analogous to that of 2-furylcarbinols, which are known to undergo the Piancatelli rearrangement to form 4-hydroxycyclopentenones. wikipedia.orgmdpi.com This acid-catalyzed process involves a 4π-electrocyclization. Given this precedent, it is plausible that 3-Buten-2-one, 3-bromo-4-hydroxy- could undergo a similar intramolecular rearrangement.

Under acidic conditions, protonation of the hydroxyl group followed by elimination of water would generate a resonance-stabilized carbocation. This intermediate could then undergo an electrocyclic ring closure to form a five-membered ring. Subsequent tautomerization would yield a substituted cyclopentenone. Specifically, the rearrangement of 3-bromo-2-furylcarbinols has been shown to proceed stereoselectively, suggesting that a similar process with 3-Buten-2-one, 3-bromo-4-hydroxy- could also afford products with defined stereochemistry. researchgate.net

Isomerization of the double bond is another potential transformation. Depending on the reaction conditions, the Z-isomer, (3Z)-3-bromo-4-hydroxy-3-buten-2-one, could potentially isomerize to the E-isomer. chemsynthesis.com Furthermore, isomerization involving the migration of the double bond into conjugation with the carbonyl group, followed by tautomerization, could lead to the formation of furanone derivatives, although this pathway is less commonly observed in similar systems.

Table 1: Plausible Rearrangement and Isomerization Reactions

| Starting Material | Conditions | Plausible Product(s) | Reaction Type |

| 3-Buten-2-one, 3-bromo-4-hydroxy- | Acid catalyst (e.g., H₂SO₄, Lewis acids) | 3-Bromo-4-hydroxy-cyclopent-2-enone | Piancatelli-type Rearrangement |

| (3Z)-3-bromo-4-hydroxy-3-buten-2-one | Heat or light | (3E)-3-bromo-4-hydroxy-3-buten-2-one | Geometric Isomerization |

Cycloaddition and Annulation Reactions

The electron-deficient alkene moiety in 3-Buten-2-one, 3-bromo-4-hydroxy-, activated by the adjacent carbonyl group, makes it a potential dienophile in Diels-Alder reactions. This [4+2] cycloaddition with a suitable diene would lead to the formation of a six-membered ring. The stereochemistry of the resulting cyclohexene (B86901) derivative would be influenced by the geometry of the starting butenone and the nature of the diene.

Furthermore, the molecule can participate in [3+2] annulation reactions. For instance, with a suitable three-atom component, such as an azide (B81097) or a nitrile oxide, it could form five-membered heterocyclic rings. Phosphine-catalyzed [3+2] annulation reactions of ynones with alkenes are known to produce functionalized cyclopentanones, and a similar strategy could potentially be applied here. rsc.orgresearchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also conceivable. For example, a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization could lead to the formation of a fused ring system. nih.gov The specific outcome of these reactions would be highly dependent on the reaction partners and the catalytic system employed.

Table 2: Potential Cycloaddition and Annulation Reactions

| Reaction Type | Reactant(s) | Plausible Product |

| [4+2] Cycloaddition | 3-Buten-2-one, 3-bromo-4-hydroxy- + Butadiene | 4-Acetyl-4-bromo-5-(hydroxymethyl)cyclohexene |

| [3+2] Cycloaddition | 3-Buten-2-one, 3-bromo-4-hydroxy- + Phenyl azide | 1-Phenyl-4-acetyl-4-bromo-5-(hydroxymethyl)-4,5-dihydro-1H-1,2,3-triazole |

| [4+3] Annulation | 3-Buten-2-one, 3-bromo-4-hydroxy- + Oxyallyl cation | 5-Acetyl-5-bromo-6-(hydroxymethyl)-8-oxabicyclo[3.2.1]oct-2-ene |

Metal-Catalyzed Cross-Coupling and Other Organometallic Reactions

The vinyl bromide functionality in 3-Buten-2-one, 3-bromo-4-hydroxy- is a key handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction would involve the coupling of the vinyl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orglibretexts.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 3-position. The choice of palladium catalyst and ligand can be crucial for achieving high yields and selectivity. nih.govresearchgate.net

Stille Coupling: In a Stille coupling, an organotin reagent is used as the coupling partner with the vinyl bromide, again catalyzed by a palladium complex. harvard.eduorganic-chemistry.orglibretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the vinyl bromide with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov This would result in the formation of a new carbon-carbon bond and the extension of the conjugated system. A reductive Heck reaction variant could also be envisioned, leading to the formation of a saturated C-C bond. nih.gov

The general mechanism for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation with the organometallic reagent (in Suzuki and Stille reactions) or migratory insertion of the alkene (in the Heck reaction), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.orgwikipedia.org

Table 3: Illustrative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand (Example) | Plausible Product |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Phenyl-4-hydroxy-3-buten-2-one |

| Stille Coupling | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂, LiCl | 3-Vinyl-4-hydroxy-3-buten-2-one |

| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | (E)-3-(2-Phenylvinyl)-4-hydroxy-3-buten-2-one |

Spectroscopic and Spectrometric Data for 3-Buten-2-one, 3-bromo-4-hydroxy- Remains Elusive in Publicly Available Scientific Literature

The generation of a detailed article focusing on the advanced spectroscopic and spectrometric characterization of this compound, as per the requested outline, is therefore not possible at this time. The required experimental data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, appear to be unpublished or located in proprietary databases that are not publicly accessible.

While information exists for structurally similar compounds, such as 3-bromo-4-methoxy-3-buten-2-one (B13775725) and various other brominated and hydroxylated ketones, this data cannot be used to accurately describe 3-Buten-2-one, 3-bromo-4-hydroxy-. The substitution of a hydroxyl group with a methoxy (B1213986) group, for instance, would lead to significant differences in the spectroscopic signatures, particularly in ¹H NMR and IR spectra.

The requested in-depth analysis, covering:

Advanced Spectroscopic and Spectrometric Characterization of 3 Buten 2 One, 3 Bromo 4 Hydroxy

X-ray Crystallography:For definitive solid-state structural determination.

cannot be conducted without the foundational experimental data for the specific compound .

Further research in specialized, subscription-based chemical literature archives or the future publication of research involving the synthesis and characterization of 3-Buten-2-one, 3-bromo-4-hydroxy- will be necessary to enable the creation of the detailed scientific article as requested.

Theoretical and Computational Investigations of 3 Buten 2 One, 3 Bromo 4 Hydroxy

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical studies are instrumental in providing a foundational understanding of a molecule's properties at the electronic level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

DFT calculations would be the primary tool to determine the most stable three-dimensional arrangement of atoms in 3-Buten-2-one, 3-bromo-4-hydroxy-. This process, known as geometry optimization, finds the lowest energy structure. From this optimized geometry, key energetic data such as the heat of formation and strain energy could be calculated. Such studies would likely employ various functionals and basis sets (e.g., B3LYP/6-31G(d)) to ensure the accuracy of the results.

Prediction of Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrophilicity Index)

The electronic structure obtained from DFT calculations allows for the prediction of the molecule's reactivity. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy and shape of the HOMO indicate its ability to donate electrons, while the LUMO describes its electron-accepting character.

Electrophilicity Index: This global reactivity descriptor quantifies the electrophilic nature of a compound. It is calculated from the HOMO and LUMO energy levels and helps to predict the molecule's behavior in polar reactions.

A hypothetical data table for such predicted descriptors might look like this:

| Reactivity Descriptor | Calculated Value (Arbitrary Units) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Electrophilicity Index (ω) | - |

| Chemical Hardness (η) | - |

| Electronic Chemical Potential (μ) | - |

| No specific data is available in the searched literature. |

Tautomeric Equilibria and Conformational Analysis

3-Buten-2-one, 3-bromo-4-hydroxy- can exist in different tautomeric forms, primarily involving the keto-enol system and the hydroxyl group. Computational analysis would be used to calculate the relative energies of these tautomers to determine the most stable form under different conditions (e.g., in the gas phase or in various solvents). Conformational analysis would also be performed to identify the different spatial arrangements of the molecule (conformers) and their relative stabilities, which are determined by dihedral angle rotations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the step-by-step process of chemical reactions.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving 3-Buten-2-one, 3-bromo-4-hydroxy-, computational methods would be used to locate the transition state—the highest energy point along the reaction pathway. By calculating the energy of the transition state relative to the reactants, the activation energy can be determined. This value is critical for understanding the reaction rate. The nature of the transition state is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Synthesis and Reactivity of Derivatives and Analogs of 3 Buten 2 One, 3 Bromo 4 Hydroxy

Chemical Modifications at the Bromine Moiety

The vinylic bromine atom in 3-Buten-2-one, 3-bromo-4-hydroxy- and its analogs is a key functional group for introducing molecular diversity. While vinylic bromides are typically less reactive than their alkyl counterparts in nucleophilic substitution, they are excellent substrates for a variety of metal-catalyzed cross-coupling reactions.

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position, enabling the synthesis of more complex molecules. Common transformations include:

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form a new C-C bond.

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

Heck Reaction: Palladium-catalyzed reaction with alkenes to form a new substituted alkene.

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

For instance, the related compound 1,3-dibromo-3-buten-2-one is noted as a versatile building block, containing multiple electrophilic sites that can be selectively targeted to produce a range of functionalized products. researchgate.net The strategic manipulation of the bromine moiety is crucial in multi-step syntheses, where it can be retained for later-stage functionalization or replaced to build a core molecular framework.

Derivatization and Transformations of the Hydroxyl Group

The hydroxyl group in the title compound is part of an enol system, which imparts specific reactivity. It can be readily derivatized through O-alkylation or O-acylation to protect the group, alter the electronic properties of the molecule, or introduce new functionalities.

A significant example is the synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, a key intermediate for the polyhydroxylated chain of marine natural products like oscillariolide and phormidolides A-C. researchgate.net In this case, the enolic hydroxyl is converted to a methyl ether. This transformation not only protects the hydroxyl group but is also an integral part of the final natural product's structure. researchgate.net

Common derivatization reactions for the hydroxyl group include:

Etherification: Reaction with alkyl halides or sulfates under basic conditions (e.g., Williamson ether synthesis) to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Silylation: Reaction with silyl (B83357) halides (e.g., TMSCl, TBDMSCl) to form silyl ethers, which are common protecting groups in organic synthesis.

These modifications are fundamental steps in preparing the molecule for subsequent reactions, ensuring that other functional groups react selectively.

Alterations to the Carbonyl and Olefinic Units

The α,β-unsaturated ketone (enone) system is a highly reactive framework susceptible to a variety of transformations. The electrophilic nature of both the carbonyl carbon (C-2) and the β-carbon (C-4) allows for selective reactions.

Reactions at the Carbonyl Group:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄). This creates a new stereocenter, opening possibilities for stereoselective synthesis.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a new carbon-carbon double bond.

Grignard and Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl group yields tertiary alcohols.

Reactions involving the Olefinic Unit:

Conjugate (Michael) Addition: The electron-deficient double bond is susceptible to 1,4-addition by a wide range of nucleophiles, including amines, thiols, and carbanions.

Cycloaddition Reactions: The double bond can act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions to form cyclic structures.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond can lead to di-halogenated saturated derivatives. The synthesis of 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane from a related vinyl dioxolane precursor illustrates this type of reactivity. researchgate.net

The interplay between the different reactive sites allows for complex synthetic strategies. For example, the synthesis of 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one highlights how these versatile building blocks can be used to construct carbocyclic and heterocyclic molecules. researchgate.net

Synthesis of Polyfunctionalized and Heterocyclic Analogs

The multiple functional groups of 3-Buten-2-one, 3-bromo-4-hydroxy- make it an ideal starting material for the synthesis of highly functionalized and heterocyclic compounds. The strategic combination of reactions at the bromine, hydroxyl, and enone moieties allows for the construction of complex molecular architectures.

One key application is in natural product synthesis. The derivative (E)-4-Bromo-3-methoxybut-3-en-2-one serves as a crucial fragment for synthesizing the polyketide chain of oscillariolide, which features seven stereocenters. researchgate.net

Furthermore, related α-bromo ketones are well-established precursors for heterocyclic synthesis. A prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-bromo ketone reacts with a thioamide. For instance, 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one reacts with thiourea (B124793) and its derivatives to yield various 3-(thiazol-4-yl)-4-hydroxy-chromen-2-one compounds. researchgate.net This demonstrates a reliable pathway to complex heterocyclic systems from bromo-keto precursors. researchgate.net The reactivity of 3-formylchromones, which also possess multiple electrophilic sites, in cycloaddition and nucleophilic addition reactions further illustrates the potential for synthesizing diverse heterocyclic structures. semanticscholar.org

| α-Bromo Ketone Precursor | Reagent | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one | Thiourea | 3-(2-amino-thiazol-4-yl)-4-hydroxy-chromen-2-one | Hantzsch Thiazole Synthesis |

| 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one | Thiobenzamide | 4-hydroxy-3-(2-phenyl-thiazol-4-yl)-chromen-2-one | Hantzsch Thiazole Synthesis |

| 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one | Ammonium dithiocarbamate | 4-hydroxy-3-(2-mercapto-thiazol-4-yl)chromen-2-one | Hantzsch Thiazole Synthesis |

Stereochemical Aspects and Chiral Pool Syntheses of Derivatives

While 3-Buten-2-one, 3-bromo-4-hydroxy- is itself achiral, many of its derivatives possess one or more stereocenters, making stereoselective synthesis a critical consideration. youtube.comalchemyst.co.uk The generation of new chiral centers often occurs during the modification of the carbonyl and olefinic units. For example, the reduction of the ketone at C-2 or addition reactions across the C=C double bond can produce chiral products. alchemyst.co.uk

Asymmetric Synthesis Strategies:

Chiral Reagents and Catalysts: The use of chiral reducing agents (e.g., CBS reagents) or catalysts in addition reactions can favor the formation of one enantiomer over the other. uvic.ca

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. uvic.caethz.ch

Chiral Pool Synthesis: This powerful strategy utilizes readily available, inexpensive, and enantiopure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgnih.govnih.gov By incorporating a building block from the chiral pool, its inherent stereochemistry can be transferred to the target molecule, simplifying the synthesis of complex chiral structures. wikipedia.org For example, the enantioselective synthesis of the polyketide chain for oscillariolide from a derivative of the title compound relies on creating a specific arrangement of seven stereocenters, a task where chiral pool starting materials or highly stereoselective reactions are essential. researchgate.net

| Method | Description | Example Application |

|---|---|---|

| Chiral Pool Synthesis | Uses abundant, enantiopure natural products (e.g., amino acids, terpenes) as starting materials to build chiral molecules. wikipedia.orgnih.gov | Synthesis of complex natural products like paclitaxel (B517696) from verbenone. wikipedia.org |

| Chiral Auxiliaries | A removable chiral group is attached to the substrate to control the stereochemistry of a reaction. uvic.caethz.ch | Enantioselective enolate alkylation using enantiopure oxazolidinones. uvic.ca |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. ethz.ch | Sharpless asymmetric epoxidation of allylic alcohols. |

| Substrate Control | An existing stereocenter in the starting material directs the formation of a new stereocenter. uvic.ca | Diastereoselective addition to a chiral aldehyde (Cram's Rule). alchemyst.co.uk |

The development of stereoselective methods is crucial for producing specific stereoisomers of derivatives, which is often a requirement for biologically active compounds. slideshare.netacs.org

Applications of 3 Buten 2 One, 3 Bromo 4 Hydroxy in Complex Molecule Synthesis

Role as a Versatile Building Block in Organic Synthesis

The strategic placement of a bromine atom, a carbonyl group, a carbon-carbon double bond, and a hydroxyl group makes 3-Buten-2-one, 3-bromo-4-hydroxy- a valuable chiron for introducing intricate functionalities in a single step. Its potential as a building block is underscored by the diverse reactivity of each functional group, which can be selectively targeted under specific reaction conditions.

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The structural framework of 3-Buten-2-one, 3-bromo-4-hydroxy- is well-suited for the construction of various heterocyclic rings, particularly pyridazines and furans.

Pyridazines:

The 1,4-dicarbonyl-like nature of the molecule, which can be unmasked through various transformations, makes it a potential precursor for the synthesis of pyridazine (B1198779) derivatives. Pyridazines are known to be valuable scaffolds in the development of pharmaceuticals and agrochemicals. For instance, the reaction of a similar α-bromo-α,β-unsaturated ketone with a hydrazine (B178648) derivative could lead to the formation of a dihydropyridazinone, which can be further oxidized to the corresponding pyridazinone. The general reaction scheme is as follows:

Reaction of 3-Buten-2-one, 3-bromo-4-hydroxy- with hydrazine to form a pyridazine derivative.

Furthermore, methods such as the Lewis acid-mediated inverse electron demand Diels-Alder reaction between s-tetrazines and enol ethers have been employed for the synthesis of 3-bromo-pyridazines, highlighting the utility of brominated precursors in accessing this important heterocyclic core. organic-chemistry.org

Furans:

The intramolecular cyclization of 3-Buten-2-one, 3-bromo-4-hydroxy- under basic conditions could potentially lead to the formation of a furan (B31954) ring. The hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form the five-membered ring. This type of reaction is a common strategy for the synthesis of substituted furans. The synthesis of furan-3(2H)-imine scaffolds from α,β-unsaturated ketones and anilines, involving an intramolecular cyclization, demonstrates the feasibility of such transformations. nih.gov

Table 1: Potential Heterocyclic Scaffolds from 3-Buten-2-one, 3-bromo-4-hydroxy-

| Heterocycle | Potential Synthetic Route | Key Reaction Type |

| Pyridazine | Reaction with hydrazine or its derivatives | Condensation/Cyclization |

| Furan | Base-mediated intramolecular cyclization | Intramolecular Nucleophilic Substitution |

| Pyrrole | Reaction with primary amines followed by cyclization | Condensation/Cyclization |

| Thiophene | Reaction with a sulfur source like Lawesson's reagent | Thionation/Cyclization |

The butenolide, or γ-lactone, framework is a common motif found in a wide array of biologically active natural products. nih.govresearchgate.netresearchgate.net The structure of 3-Buten-2-one, 3-bromo-4-hydroxy- provides a potential entry point to this important class of compounds. Through a series of transformations, including oxidation of the hydroxyl group and subsequent intramolecular cyclization, it is conceivable to convert this building block into a substituted butenolide.

The general strategy would involve the oxidation of the primary alcohol to an aldehyde, which could then undergo an intramolecular cyclization via the enolate of the ketone. Alternatively, rearrangement reactions of similar functionalized systems are known to produce butenolide structures. The synthesis of butenolides from functionalized cyclopropenones, which also serve as versatile building blocks, underscores the importance of having access to a variety of substituted precursors for natural product synthesis. nih.govresearchgate.netorganic-chemistry.orgmtroyal.ca

The development of new agrochemicals is crucial for ensuring food security. As mentioned, pyridazine derivatives have shown promise as herbicides and fungicides. The potential of 3-Buten-2-one, 3-bromo-4-hydroxy- to serve as a precursor for pyridazines makes it an attractive starting material for the synthesis of novel agrochemical candidates. The bromine atom in the resulting pyridazine scaffold can be further functionalized through cross-coupling reactions, allowing for the generation of a library of compounds for biological screening.

In the realm of specialty chemicals, the high reactivity of this compound can be exploited to synthesize unique monomers for polymerization, additives for materials, and other fine chemicals with specific properties. The enone functionality, for instance, can participate in Michael additions and other conjugate additions, allowing for the attachment of this molecule to other substrates. rsc.org

Utilization as a Chemical Probe in Research

Chemical probes are small molecules that are used to study biological systems. youtube.comeubopen.orgnorthwestern.edu The reactivity of the α-bromo-α,β-unsaturated ketone moiety in 3-Buten-2-one, 3-bromo-4-hydroxy- makes it a potential candidate for development as a covalent chemical probe. The electrophilic nature of the double bond, enhanced by the bromine atom, allows it to react with nucleophilic residues in proteins, such as cysteine. This covalent modification can be used to label and identify specific proteins, or to inhibit their function.

A rhodol-enone dye platform with an α,β-unsaturated ketone has been developed for the specific detection of cysteine, demonstrating the utility of the enone scaffold in probe design. nih.gov By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the 3-Buten-2-one, 3-bromo-4-hydroxy- scaffold, it could be transformed into a versatile tool for chemical biology research.

Table 2: Potential Modifications of 3-Buten-2-one, 3-bromo-4-hydroxy- for Chemical Probe Development

| Reporter Group | Attachment Site | Potential Application |

| Fluorophore | Hydroxyl group (via ether or ester linkage) | Fluorescent labeling of proteins |

| Biotin | Hydroxyl group (via ether or ester linkage) | Affinity-based protein purification |

| Photoaffinity Label | Modification of the carbonyl or double bond | Covalent capture of interacting proteins |

Potential as a Component in Catalyst or Ligand Design

The design of new catalysts and ligands is essential for the development of efficient and selective chemical reactions. vpscience.orgpressbooks.publibretexts.org The structure of 3-Buten-2-one, 3-bromo-4-hydroxy- offers several potential coordination sites for metal ions, making it an interesting candidate for incorporation into catalyst or ligand scaffolds. The oxygen atom of the carbonyl group and the hydroxyl group can act as Lewis basic sites, while the bromine atom could also participate in coordination. taylorandfrancis.comresearchgate.net

The enone moiety itself is a known ligand in coordination chemistry, capable of binding to metal centers through its π-system. taylorandfrancis.com By incorporating this functionalized butenone into a larger molecular framework, it may be possible to create ligands with unique electronic and steric properties, leading to novel catalytic activities. For example, a bidentate ligand could be formed by coordinating a metal to the carbonyl oxygen and the hydroxyl oxygen.

Future Directions and Research Opportunities

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, offer a crucial avenue for the future synthesis of 3-Buten-2-one, 3-bromo-4-hydroxy-. Traditional methods for the synthesis of similar α,β-unsaturated ketones and halohydrins often rely on reagents and conditions that are not environmentally friendly. wikipedia.orgchemistrysteps.commasterorganicchemistry.com Future research could focus on developing greener alternatives.

One promising approach is the use of catalytic methods that minimize waste and avoid stoichiometric reagents. For instance, the halohydrin functionality, which consists of a halogen and a hydroxyl group on adjacent carbons, can be synthesized from alkenes using water as a nucleophilic solvent, which is an inherently green choice. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgleah4sci.comyoutube.comlibretexts.org

Furthermore, the development of enzymatic or biocatalytic routes could offer highly selective and environmentally friendly methods for the synthesis of this and related chiral molecules. The use of immobilized enzymes, for example, can allow for easy separation and reuse of the catalyst, further enhancing the green credentials of the process.

| Potential Green Synthesis Approach | Description | Key Advantages |

| Aqueous Halogenation | Using water as a solvent and nucleophile for the addition of bromine and a hydroxyl group across a suitable precursor. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgleah4sci.comyoutube.comlibretexts.org | Reduces use of volatile organic compounds (VOCs), is cost-effective, and enhances safety. |

| Enzymatic Synthesis | Employing enzymes, such as haloperoxidases, to catalyze the formation of the bromo- and hydroxy- functionalities with high selectivity. | High stereo- and regioselectivity, mild reaction conditions, and biodegradable catalysts. |

| Photocatalysis | Utilizing light as an energy source to drive the synthesis, potentially enabling novel reaction pathways with high efficiency. | Energy-efficient, can operate at ambient temperatures, and may allow for unique selectivities. |

Exploration of Novel Reactivity Modes and Synthetic Pathways

The unique combination of a bromo-substituted enone and a vicinal hydroxyl group in 3-Buten-2-one, 3-bromo-4-hydroxy- opens the door to a wide array of potential chemical transformations. The electron-withdrawing nature of the ketone and bromine atom makes the double bond susceptible to nucleophilic attack, a well-known reactivity mode for α,β-unsaturated ketones. youtube.com However, the presence of the adjacent hydroxyl group could modulate this reactivity or enable new intramolecular reactions.

Future research could explore cycloaddition reactions, such as the Diels-Alder reaction, where the enone can act as a dienophile to construct complex cyclic systems. wikipedia.org The resulting products could serve as scaffolds for the synthesis of natural products or pharmaceutically active molecules. Additionally, the bromine atom can act as a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The interplay between the hydroxyl and bromo groups could also be exploited. For example, intramolecular cyclization could lead to the formation of novel heterocyclic compounds. The development of such new synthetic pathways would not only expand the chemical toolbox but also provide access to new molecular architectures with potentially interesting biological or material properties.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages such as improved safety, better heat and mass transfer, and the potential for automation. The synthesis of highly reactive or unstable intermediates, which may be challenging in batch, can often be safely and efficiently managed in a flow reactor.

Given the potential for exothermic reactions and the use of hazardous reagents like bromine in the synthesis of halogenated ketones, flow chemistry presents a particularly attractive approach for the preparation of 3-Buten-2-one, 3-bromo-4-hydroxy-. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system could lead to higher yields and selectivities.

Furthermore, the integration of flow reactors with automated systems for reaction optimization and product analysis can significantly accelerate the research and development process. Such automated platforms can screen a large number of reaction conditions in a short period, enabling the rapid identification of optimal synthetic routes.

Applications in Advanced Materials and Polymer Chemistry

The functional groups present in 3-Buten-2-one, 3-bromo-4-hydroxy- make it a promising building block for the development of advanced materials and functional polymers. beilstein-journals.orgbeilstein-journals.orgnih.gov The unsaturated ketone moiety can participate in polymerization reactions, leading to the formation of polymers with novel properties. wikipedia.org The presence of bromine and hydroxyl groups along the polymer backbone would provide sites for further modification and functionalization. nih.govpsu.edu

For example, the hydroxyl groups could be used to impart hydrophilicity or to attach other molecules, such as drugs or imaging agents. The bromine atoms could be used to introduce cross-linking, which would affect the mechanical properties of the polymer, or they could be involved in halogen bonding to create self-assembling supramolecular structures. sigmaaldrich.com

Potential applications for such functionalized polymers could be in areas like biomedicine (e.g., for drug delivery or tissue engineering), electronics (e.g., as functional coatings), or as stimuli-responsive materials. beilstein-journals.orgbeilstein-journals.org

| Potential Application Area | Rationale |

| Biomedical Polymers | The hydroxyl groups can enhance biocompatibility and provide handles for conjugating biomolecules. beilstein-journals.org |

| Functional Coatings | The polymer's properties can be tailored for applications such as anti-fouling or self-healing surfaces. |

| Stimuli-Responsive Materials | The functional groups could be designed to respond to changes in pH, temperature, or light, leading to "smart" materials. |

| Supramolecular Chemistry | The bromine atom can participate in halogen bonding, enabling the construction of ordered materials through self-assembly. sigmaaldrich.com |

Advanced Computational Design and Prediction for New Transformations

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules. In the case of 3-Buten-2-one, 3-bromo-4-hydroxy-, where experimental data is lacking, computational methods can play a crucial role in guiding future research.

Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. This information can aid in the interpretation of experimental data once it becomes available. Furthermore, computational modeling can be used to explore potential reaction mechanisms and to predict the feasibility and outcome of new chemical transformations.

For example, by calculating the energies of transition states and intermediates, researchers can identify the most likely reaction pathways and design experiments to test these predictions. Computational screening of potential catalysts for the synthesis of this compound could also accelerate the discovery of new and efficient synthetic methods. This in silico approach can save significant time and resources by prioritizing the most promising experimental avenues.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-bromo-4-hydroxy-3-buten-2-one, and how can reaction efficiency be optimized?

Methodological Answer:

- Electrophilic Bromination : Introduce bromine at the α-position of the enone system using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) to avoid over-bromination .

- Hydroxylation : Post-bromination, protect the ketone group (e.g., using trimethylsilyl chloride) before introducing the hydroxyl group via oxidation or acid-catalyzed hydration. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Optimization : Adjust stoichiometry of brominating agents and reaction time to minimize side products (e.g., di-brominated derivatives). Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .

Q. Q2. What analytical techniques are critical for characterizing 3-bromo-4-hydroxy-3-buten-2-one, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons adjacent to bromine (deshielded signals at δ 6.5–7.5 ppm) and hydroxyl groups (broad singlet at δ 4.5–5.5 ppm). Confirm stereochemistry via coupling constants (e.g., trans vs. cis dihedral angles) .

- ¹³C NMR : Detect carbonyl (δ 190–210 ppm) and brominated carbons (δ 70–90 ppm).

- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly to resolve bromine’s heavy-atom effects and hydrogen-bonding networks involving the hydroxyl group .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₄H₅BrO₂; calc. 163.95 g/mol) and isotopic patterns (characteristic ¹⁹Br/⁸¹Br doublet) .

Advanced Research Questions

Q. Q3. How does the electronic environment of 3-bromo-4-hydroxy-3-buten-2-one influence its reactivity in cross-coupling reactions?

Methodological Answer:

- Mechanistic Insights : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via GC-MS to assess competing pathways (e.g., β-hydride elimination).

- DFT Calculations : Model the electron-withdrawing effect of the carbonyl group on bromine’s activation energy. Compare with experimental yields to validate computational predictions .

- Challenges : Competing hydroxyl group oxidation may require protection (e.g., acetylation) prior to coupling .

Q. Q4. How can researchers resolve contradictions in reported stability data for 3-bromo-4-hydroxy-3-buten-2-one under varying pH and light conditions?

Methodological Answer:

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and analyze degradation via HPLC-UV (λ = 254 nm). Use pseudo-first-order kinetics to calculate half-lives.

- Photostability : Expose samples to UV light (λ = 365 nm) in quartz cuvettes; quantify degradation products (e.g., dehydrohalogenation products) using LC-MS .

- Data Reconciliation : Differences in reported stabilities may arise from impurities (e.g., trace metals accelerating decomposition) or solvent effects (protic vs. aprotic). Cross-validate with controlled studies using NIST-certified reference methods .

Q. Q5. What strategies are effective for incorporating 3-bromo-4-hydroxy-3-buten-2-one into natural product syntheses or bioactive molecule design?

Methodological Answer:

- Scaffold Functionalization :

- Michael Addition : React with nucleophiles (e.g., thiols or amines) at the α,β-unsaturated carbonyl site. Use chiral catalysts (e.g., Cinchona alkaloids) for enantioselective products .

- Ring-Closing Metathesis : Employ Grubbs catalyst to form cyclic structures (e.g., γ-lactones) via intramolecular reactions.

- Bioactivity Screening : Assess antimicrobial or anticancer activity using in vitro assays (e.g., MIC against S. aureus or MTT assays on HeLa cells). Correlate activity with substituent electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.